Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Acetamide, N-methyl-N-[(3R)-3-pyrrolidinylmethyl]-” is also known as N-Methylacetamide . It is a monocarboxylic acid amide that is the N-methyl derivative of acetamide . It has a role as a metabolite . The molecular formula is C3H7NO and the molecular weight is 73.0938 .
Synthesis Analysis
N-Methylacetamide can be synthesized by reacting with 3-bromothiophene in the presence of a CuI catalyst and N, N ′-dimethylethylenediamine . It can also be synthesized in the laboratory by direct reaction .Molecular Structure Analysis
The IUPAC Standard InChI for N-Methylacetamide is InChI=1S/C3H7NO/c1-3(5)4-2/h1-2H3, (H,4,5) . The IUPAC Standard InChIKey is OHLUUHNLEMFGTQ-UHFFFAOYSA-N . The chemical structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction thermochemistry data for N-Methylacetamide is available . For example, it can form hydrogen bonds with deprotonated acids to amides .Physical And Chemical Properties Analysis
N-Methylacetamide has a molecular weight of 73.0938 . More detailed physical and chemical properties are not provided in the search results.Safety And Hazards
properties
IUPAC Name |
N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEUECDMVWITEU-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCNC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(3R)-pyrrolidin-3-ylmethyl]acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.